molecular formula C22H26N2O5 B3010449 (4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione CAS No. 608498-57-3

(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione

Cat. No. B3010449
CAS RN: 608498-57-3
M. Wt: 398.459
InChI Key: UACBWNADNYWJEV-UHFFFAOYSA-N
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Description

(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound of interest, due to its complex structure, participates in a variety of chemical reactions that contribute to the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. For example, research has explored the synthesis of pyrrole derivatives through reactions involving similar complex molecules. One study detailed the synthesis of a pyrrole chalcone derivative, showcasing the utility of such compounds in generating a wide array of heterocyclic compounds like oxirane, oxazoles, pyrazoles, pyridines, pyrimidines, and pyran through various organic reactions (Singh, Rawat, & Sahu, 2014). This highlights the compound's role in advancing synthetic organic chemistry and contributing to the development of new materials and pharmaceuticals.

Computational Studies

The complex structure of such compounds also lends itself well to computational chemistry studies, where quantum chemical calculations can provide insights into the molecular electrostatic potential, natural bond orbital interactions, and other electronic properties. These studies are crucial for understanding the reactivity and stability of novel compounds, paving the way for their application in designing more efficient drugs and materials (Singh, Rawat, & Sahu, 2014).

Photophysical Properties

Moreover, compounds with a similar structural framework have been investigated for their photophysical properties. For instance, derivatives of 1,4-dihydropyridine exhibiting aggregation-induced emission characteristics have been synthesized and studied for their stimulus-responsive fluorescent properties in solid state. These compounds, by virtue of their electronic structure, have potential applications in the development of optical materials, fluorescent probes, and sensors (Lei et al., 2016).

Application in Cell Imaging

The photophysical properties of these compounds extend their application to biological systems as well. The synthesized D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics, for example, can be fabricated into biocompatible fluorescent nanoparticles for cell imaging purposes. This application is significant for medical and biological research, offering a tool for studying cellular processes with high specificity and sensitivity (Lei et al., 2016).

properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-4-28-16-9-5-8-15(14-16)20(25)18-19(17-10-6-13-29-17)24(22(27)21(18)26)12-7-11-23(2)3/h5-6,8-10,13-14,19,25H,4,7,11-12H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXBPRCBEYBUJX-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione

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